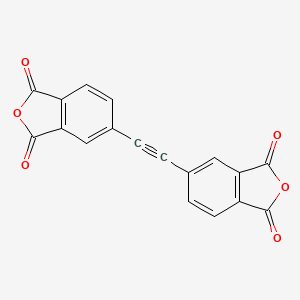

4,4'-(Ethyne-1,2-diyl)diphthalic Anhydride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-[2-(1,3-dioxo-2-benzofuran-5-yl)ethynyl]-2-benzofuran-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H6O6/c19-15-11-5-3-9(7-13(11)17(21)23-15)1-2-10-4-6-12-14(8-10)18(22)24-16(12)20/h3-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGZRRDYHYZLYIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C#CC3=CC4=C(C=C3)C(=O)OC4=O)C(=O)OC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H6O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701338045 | |

| Record name | 5,5'-(1,2-Ethynediyl)bis-(1,3-Isobenzofurandione) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701338045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129808-00-0 | |

| Record name | 5,5'-(1,2-Ethynediyl)bis-(1,3-Isobenzofurandione) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701338045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4'-(Ethyne-1,2-diyl)diphthalic Anhydride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 4,4'-(Ethyne-1,2-diyl)diphthalic Anhydride: Synthesis, Polymerization, and Biomedical Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4,4'-(Ethyne-1,2-diyl)diphthalic Anhydride, a pivotal monomer in the synthesis of high-performance polyimides. This document delves into the monomer's fundamental properties, detailed synthesis protocols, and its polymerization into advanced polyimide systems. A significant focus is placed on the emerging applications of these materials within the biomedical and pharmaceutical fields, particularly in the development of biocompatible materials and drug delivery systems. This guide is intended to be a valuable resource for researchers and professionals engaged in materials science, polymer chemistry, and drug development, offering both foundational knowledge and practical, in-depth protocols.

Introduction: The Significance of a Unique Monomer

This compound, identified by the CAS number 129808-00-0 , is a highly aromatic and rigid dianhydride monomer.[1][2] Its distinctive molecular architecture, featuring a central ethyne (acetylene) linkage between two phthalic anhydride units, imparts exceptional thermal stability and mechanical strength to the resulting polymers. While traditionally utilized in the aerospace and electronics industries for applications demanding high-performance materials, the unique properties of polyimides derived from this monomer are increasingly attracting interest in the biomedical and pharmaceutical sectors.[3]

The rigidity and planarity of the monomer structure contribute to the formation of polyimides with high glass transition temperatures and excellent dimensional stability. These characteristics, combined with the potential for biocompatibility, make these polymers promising candidates for medical implants, flexible biosensors, and advanced drug delivery platforms. This guide will explore the synthesis of this versatile monomer, its polymerization into functional polyimides, and the scientific rationale for its use in demanding biomedical applications.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of this compound is essential for its effective application in polymer synthesis and material design.

| Property | Value | Source |

| CAS Number | 129808-00-0 | [1][2] |

| Molecular Formula | C₁₈H₆O₆ | [1] |

| Molecular Weight | 318.24 g/mol | [1] |

| Appearance | White to yellow-orange powder or crystalline solid | [2] |

| Melting Point | >350 °C (decomposes) | [2] |

| Solubility | Soluble in aprotic polar solvents such as N,N-dimethylacetamide (DMAc) and N-methyl-2-pyrrolidone (NMP) | [4] |

Characterization Techniques:

The purity and structure of this compound are typically confirmed using a suite of analytical techniques:

-

Fourier-Transform Infrared Spectroscopy (FTIR): To identify the characteristic anhydride and alkyne functional groups.[5]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the molecular structure and confirm the absence of impurities.

-

High-Performance Liquid Chromatography (HPLC): To determine the purity of the synthesized monomer.

Synthesis of this compound: A Detailed Protocol

The synthesis of this compound is most effectively achieved through a palladium-catalyzed Sonogashira cross-coupling reaction. This method offers high yields and selectivity under relatively mild conditions.[6][7] The following protocol is a representative example based on established methodologies.

Reaction Scheme:

A representative Sonogashira coupling reaction for the synthesis of the target monomer.

Experimental Protocol:

-

Reactor Setup: A multi-necked, round-bottom flask is equipped with a magnetic stirrer, a condenser, a thermometer, and a gas inlet for maintaining an inert atmosphere (e.g., argon or nitrogen).

-

Reagent Charging: The flask is charged with a 4-halophthalic anhydride (e.g., 4-bromophthalic anhydride), a palladium catalyst (e.g., tetrakis(triphenylphosphine)palladium(0)), a copper(I) cocatalyst (e.g., copper(I) iodide), and an anhydrous, aprotic solvent (e.g., N,N-dimethylformamide or triethylamine).

-

Inerting the System: The reaction mixture is thoroughly deoxygenated by bubbling an inert gas through the solution for at least 30 minutes.

-

Addition of Acetylene Source: A suitable source of acetylene is introduced. This can be acetylene gas bubbled through the reaction mixture or a protected form of acetylene such as trimethylsilylacetylene.[6]

-

Reaction Conditions: The reaction mixture is heated to a temperature typically ranging from 50 to 80°C and stirred vigorously. The progress of the reaction is monitored by a suitable analytical technique such as thin-layer chromatography (TLC) or HPLC.

-

Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature. The precipitated product is collected by filtration and washed with an appropriate solvent to remove residual catalysts and byproducts. Further purification can be achieved by recrystallization from a suitable solvent or by sublimation.

Polymerization into Biocompatible Polyimides

This compound serves as a key building block for the synthesis of polyimides with tailored properties for biomedical applications. The most common method for polyimide synthesis is a two-step polycondensation reaction involving a dianhydride and a diamine.[4][8]

Polymerization Scheme:

The two-step synthesis of polyimides from the dianhydride monomer and an aromatic diamine.

Experimental Protocol for Polyimide Film Fabrication:

-

Poly(amic acid) Synthesis: In a dry, inert atmosphere, the this compound is dissolved in an aprotic polar solvent such as NMP or DMAc. An equimolar amount of a suitable aromatic diamine (e.g., 4,4'-oxydianiline or p-phenylenediamine) is then added portion-wise with stirring. The reaction is allowed to proceed at room temperature for several hours to form a viscous poly(amic acid) solution.

-

Film Casting: The poly(amic acid) solution is cast onto a clean, flat substrate (e.g., a glass plate) using a doctor blade to ensure a uniform thickness.

-

Thermal Imidization: The cast film is then subjected to a carefully controlled heating program in an oven or on a hot plate. A typical procedure involves a soft bake at a lower temperature (e.g., 80-100°C) to remove the solvent, followed by a stepwise increase in temperature to a final curing temperature (e.g., 250-350°C) to effect the cyclodehydration of the poly(amic acid) to the final polyimide.[5]

-

Film Removal: After cooling to room temperature, the resulting flexible and robust polyimide film can be carefully peeled from the substrate.

Biomedical Applications: A Frontier of Innovation

The unique combination of thermal stability, mechanical robustness, and potential for biocompatibility makes polyimides derived from this compound attractive for a range of biomedical applications.

5.1. Biocompatible Implants and Devices

Polyimides are generally considered to be biocompatible, and extensive research has been conducted to evaluate their suitability for medical implants.[1] In vitro and in vivo studies are crucial to assess the cytotoxicity, hemocompatibility, and overall host response to these materials.[1][3] While specific biocompatibility data for polyimides derived from this particular dianhydride is an active area of research, the inherent stability of the polymer backbone suggests a low potential for leaching of harmful substances.[3]

In Vitro Biocompatibility Testing:

-

Cytotoxicity Assays: These tests evaluate the effect of the material on cultured cells to determine if it releases any toxic substances.[1]

-

Hemocompatibility Assays: These experiments assess the interaction of the material with blood components to ensure it does not cause hemolysis or thrombosis.[3]

In Vivo Biocompatibility Testing:

-

Implantation Studies: The material is implanted in animal models to observe the local tissue response, including inflammation and fibrous capsule formation.[9]

-

Systemic Toxicity Studies: These studies evaluate any potential systemic effects of the implanted material.[3]

5.2. Drug Delivery Systems

The ability to fabricate polyimides into various forms, such as films and nanoparticles, opens up possibilities for their use in controlled drug delivery systems.[3]

Polyimide Films for Sustained Release:

Polyimide films can be loaded with therapeutic agents and implanted at a target site to provide sustained drug release over an extended period. The release kinetics can be modulated by altering the polymer composition and the film's physical properties.

Polyimide Nanoparticles for Targeted Delivery:

Polymeric nanoparticles offer a versatile platform for targeted drug delivery.[10] Polyimides derived from this compound can be formulated into nanoparticles using techniques such as:

-

Solvent Evaporation: The polymer and drug are dissolved in a common solvent, which is then emulsified in a non-solvent, followed by evaporation of the solvent to form nanoparticles.[11]

-

Nanoprecipitation: A solution of the polymer and drug is added to a non-solvent, causing the rapid precipitation of nanoparticles.[11]

The surface of these nanoparticles can be further functionalized with targeting ligands to enhance their accumulation at specific sites in the body, thereby improving therapeutic efficacy and reducing off-target side effects.

Characterization of Polyimide-Based Drug Delivery Systems:

-

Particle Size and Morphology: Techniques such as Dynamic Light Scattering (DLS) and Electron Microscopy (SEM, TEM) are used to determine the size, shape, and surface morphology of the nanoparticles.

-

Drug Loading and Encapsulation Efficiency: Spectroscopic or chromatographic methods are employed to quantify the amount of drug encapsulated within the polymer matrix.

-

In Vitro Drug Release Studies: The release profile of the drug from the polyimide matrix is evaluated under physiological conditions to understand the release kinetics.[10]

Future Perspectives and Conclusion

This compound is a monomer with significant potential beyond its traditional applications. The high-performance polyimides derived from this compound offer a unique set of properties that are highly desirable for the development of next-generation biomedical devices and drug delivery systems. While further research is needed to fully elucidate the biocompatibility and in vivo performance of these specific polyimides, the foundational knowledge and detailed protocols provided in this guide offer a solid starting point for researchers and scientists in this exciting and rapidly evolving field. The continued exploration of this versatile monomer and its polymeric derivatives promises to yield innovative solutions to pressing challenges in medicine and healthcare.

References

- Shu, J., Zhou, Z., Liang, H., & Yang, X. (2024).

- Al-Basha, A., Al-Adhami, M., & Al-Masoudi, W. (2023).

- Mihai, M., et al. (2019). Biocompatibility of Polyimides: A Mini-Review. PMC - PubMed Central.

-

PubChem. (n.d.). This compound. Retrieved from [Link]

- Research Journal of Pharmacy and Technology. (n.d.). Polymeric Nanoparticles methods of preparation and Drug Release Models: Effectiveness towards Drug Delivery Systems.

- Maurer, M. L., Tooker, A., & Felix, S. (2014). Characterization of polyimide via FTIR analysis. OSTI.GOV.

-

Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from [Link]

- VTechWorks. (n.d.).

- ResearchGate. (n.d.).

- VTechWorks. (n.d.). Kinetic and mechanistic investigations of polyimide formation and characterization of their blends with polybenzimidazoles.

-

Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

-

YouTube. (2019). Sonogashira coupling. Retrieved from [Link]

Sources

- 1. Biocompatibility of Polyimides: A Mini-Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Polyimide as a biomedical material: advantages and applications - Nanoscale Advances (RSC Publishing) DOI:10.1039/D4NA00292J [pubs.rsc.org]

- 4. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]

- 5. osti.gov [osti.gov]

- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 7. youtube.com [youtube.com]

- 8. dakenchem.com [dakenchem.com]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. rjptonline.org [rjptonline.org]

An In-depth Technical Guide to 5,5'-(Ethyne-1,2-diyl)bis(isobenzofuran-1,3-dione): A Keystone Monomer for High-Performance Polymers

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of a Rigid, Reactive Monomer

In the landscape of advanced materials, the pursuit of polymers with exceptional thermal stability, mechanical robustness, and tailored functionality is relentless. 5,5'-(Ethyne-1,2-diyl)bis(isobenzofuran-1,3-dione), also known by its synonym 4,4'-(Ethyne-1,2-diyl)diphthalic Anhydride, has emerged as a critical building block in this endeavor. This dianhydride monomer possesses a unique combination of a rigid, linear structure conferred by the ethyne linkage and the reactive anhydride functionalities essential for polymerization.[1] These characteristics make it a highly sought-after precursor for the synthesis of high-performance polyimides and other advanced polymeric systems.

The incorporation of the ethynyl group into the polymer backbone is a key design feature. Upon thermal curing, this group can undergo crosslinking reactions, leading to a highly stable, three-dimensional network structure. This process significantly enhances the glass transition temperature (Tg), thermal stability, and mechanical properties of the resulting polymer.[2] Such materials are finding increasing application in demanding fields, including aerospace, microelectronics, and potentially, in advanced biomedical applications such as drug delivery systems. This guide provides a comprehensive overview of the properties, synthesis, and potential applications of this pivotal monomer.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 5,5'-(Ethyne-1,2-diyl)bis(isobenzofuran-1,3-dione) is fundamental to its application in materials science. The table below summarizes its key characteristics.

| Property | Value | Source(s) |

| Chemical Formula | C₁₈H₆O₆ | [3][4] |

| Molecular Weight | 318.24 g/mol | [1][3][4] |

| CAS Number | 129808-00-0 | [3][4][5] |

| Appearance | White to yellow-orange powder or crystalline solid | [1][5] |

| Melting Point | 350 °C (decomposes) | [1][6] |

| Purity | Typically >98% (by HPLC) | [5] |

| Storage | Store at room temperature in a cool, dry, and dark place under an inert atmosphere. Moisture sensitive. | [3][5][7] |

Spectral Data:

-

Infrared (IR) Spectroscopy: The ATR-IR spectrum of 5,5'-(Ethyne-1,2-diyl)bis(isobenzofuran-1,3-dione) is available on PubChem, providing valuable information for its identification and characterization.[4] Key characteristic peaks would include those corresponding to the anhydride carbonyl groups (typically two bands around 1850 cm⁻¹ and 1770 cm⁻¹), the C≡C stretch of the ethyne linkage (around 2100-2260 cm⁻¹, often weak), and aromatic C-H and C=C stretching vibrations.

Synthesis of 5,5'-(Ethyne-1,2-diyl)bis(isobenzofuran-1,3-dione)

The synthesis of this dianhydride is most effectively achieved through a palladium- and copper-cocatalyzed Sonogashira cross-coupling reaction.[8][9] This powerful carbon-carbon bond-forming reaction allows for the coupling of a terminal alkyne with an aryl halide. In this case, a suitable starting material is a 4-halophthalic anhydride derivative, which is coupled with a source of acetylene. A plausible and efficient synthetic route is detailed below, drawing parallels from the synthesis of similar ethynyl-functionalized phthalic anhydrides.[10]

Proposed Synthetic Pathway

Figure 1: Proposed synthetic pathway for 5,5'-(Ethyne-1,2-diyl)bis(isobenzofuran-1,3-dione).

Detailed Experimental Protocol

Step 1: Synthesis of the Protected Intermediate via Sonogashira Coupling

This step involves the coupling of two equivalents of 4-bromophthalic anhydride with a protected form of acetylene, such as trimethylsilylacetylene, to prevent over-reaction. The trimethylsilyl (TMS) group acts as a protecting group for the terminal alkyne.

-

Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 4-bromophthalic anhydride (2 equivalents), tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, catalytic amount, e.g., 2-5 mol%), and copper(I) iodide (CuI, catalytic amount, e.g., 2-5 mol%).

-

Solvent and Reagents: Add anhydrous and degassed solvent, such as a mixture of triethylamine (Et₃N) and tetrahydrofuran (THF). To this mixture, add trimethylsilylacetylene (1 equivalent).

-

Reaction Conditions: Stir the reaction mixture at an elevated temperature (e.g., 60-80 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. Filter the mixture to remove any precipitated salts and concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

Causality Behind Experimental Choices:

-

Inert Atmosphere: The palladium(0) catalyst is sensitive to oxidation, so an inert atmosphere is crucial to prevent its degradation and maintain catalytic activity.

-

Anhydrous and Degassed Solvents: Water and oxygen can interfere with the catalytic cycle of the Sonogashira reaction. Degassing the solvents removes dissolved oxygen.

-

Copper(I) Iodide Co-catalyst: CuI facilitates the formation of a copper acetylide intermediate, which then transmetalates with the palladium complex, a key step in the catalytic cycle.

-

Triethylamine (Et₃N): Acts as a base to neutralize the hydrogen halide (HBr) formed during the reaction, driving the reaction to completion. It also serves as a solvent.

-

Protecting Group (TMS): The use of a protecting group on one of the acetylene protons prevents the formation of a mixture of products and allows for a controlled, stepwise synthesis.

Step 2: Deprotection to Yield the Final Product

The TMS protecting groups are removed to generate the terminal di-alkyne, which in this symmetric case is the final product.

-

Reaction Setup: Dissolve the purified protected intermediate from Step 1 in a suitable solvent system, such as a mixture of methanol (MeOH) and THF.

-

Deprotection Agent: Add a mild base, such as potassium carbonate (K₂CO₃) or potassium hydroxide (KOH), to the solution.

-

Reaction Conditions: Stir the reaction mixture at room temperature until the deprotection is complete, as monitored by TLC.

-

Work-up and Purification: Neutralize the reaction mixture with a dilute acid (e.g., 1 M HCl) and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The final product can be further purified by recrystallization or sublimation to obtain a high-purity powder.

Causality Behind Experimental Choices:

-

Mild Base: A mild base is sufficient to cleave the silicon-carbon bond of the TMS group without affecting the anhydride functionalities.

-

Solvent System: The choice of solvents ensures the solubility of both the protected intermediate and the deprotection agent.

Applications in High-Performance Polymers

The primary application of 5,5'-(Ethyne-1,2-diyl)bis(isobenzofuran-1,3-dione) is as a monomer in the synthesis of high-performance polyimides. Polyimides are a class of polymers known for their exceptional thermal and chemical stability, excellent mechanical properties, and good dielectric performance.[11]

Polyimide Synthesis

Polyimides are typically synthesized via a two-step polycondensation reaction between a dianhydride and a diamine.

Figure 2: General scheme for the synthesis of polyimides from 5,5'-(Ethyne-1,2-diyl)bis(isobenzofuran-1,3-dione).

The resulting polyimide possesses ethynyl groups along its backbone, which can be thermally cured to induce crosslinking. This crosslinking process leads to a significant increase in the glass transition temperature and overall thermal stability of the polymer.[2] The rigid nature of the dianhydride monomer also contributes to the high thermal and mechanical performance of the resulting polyimides.

Thermal and Mechanical Properties of Derived Polyimides

Polyimides derived from 5,5'-(Ethyne-1,2-diyl)bis(isobenzofuran-1,3-dione) are expected to exhibit:

-

High Glass Transition Temperatures (Tg): The rigid backbone and crosslinking capability lead to polymers with very high Tg values, often exceeding 400 °C.[1]

-

Excellent Thermal Stability: The aromatic and imide structures, coupled with the crosslinked network, result in exceptional resistance to thermal degradation.

-

High Mechanical Strength and Modulus: The rigid polymer chains and crosslinks contribute to high tensile strength and modulus.

-

Low Coefficient of Thermal Expansion (CTE): The rigid, linear structure of the monomer can lead to polyimides with low CTE, a desirable property for electronics applications.

Potential Applications in Drug Development

While the direct application of 5,5'-(Ethyne-1,2-diyl)bis(isobenzofuran-1,3-dione) in drug formulations is not established, its role as a precursor to high-performance polyimides opens avenues for its indirect use in the pharmaceutical and biomedical fields. Polyimides are gaining attention for their potential in various biomedical applications due to their biocompatibility, chemical inertness, and mechanical durability.

Potential roles of polyimides derived from this monomer in drug development include:

-

Drug Delivery Systems: Porous polyimides can be engineered to act as drug delivery vehicles.[11] The controlled porosity and high surface area of these materials could allow for the loading and sustained release of therapeutic agents. The robust nature of these polyimides would ensure the structural integrity of the delivery system.

-

Biocompatible Coatings and Implants: The excellent mechanical properties and biocompatibility of certain polyimides make them suitable for coating medical devices and for the fabrication of implantable components. The high thermal stability could be advantageous for sterilization processes.

-

Scaffolds for Tissue Engineering: The ability to create porous, three-dimensional structures from these polyimides could be leveraged in tissue engineering to provide scaffolds that support cell growth and tissue regeneration.

The unique properties conferred by the ethynyl crosslinking could offer advantages in these applications, such as enhanced mechanical stability of drug delivery matrices or implantable devices. Further research is warranted to explore the biocompatibility and drug-release kinetics of polyimides specifically synthesized from 5,5'-(Ethyne-1,2-diyl)bis(isobenzofuran-1,3-dione).

Conclusion

5,5'-(Ethyne-1,2-diyl)bis(isobenzofuran-1,3-dione) is a highly valuable monomer for the creation of advanced polymers with superior thermal and mechanical properties. Its rigid, linear structure and the crosslinking capability of the ethynyl moiety make it an ideal building block for high-performance polyimides destined for demanding applications in electronics and aerospace. Furthermore, the translation of these robust materials into the biomedical arena, particularly in the field of drug delivery, presents an exciting frontier for future research and development. The synthetic pathways and property profiles outlined in this guide provide a solid foundation for scientists and researchers to explore and exploit the full potential of this remarkable compound.

References

Sources

- 1. This compound | 129808-00-0 | Benchchem [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. 129808-00-0|5,5'-(Ethyne-1,2-diyl)bis(isobenzofuran-1,3-dione)|BLD Pharm [bldpharm.com]

- 4. This compound | C18H6O6 | CID 58986478 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. echemi.com [echemi.com]

- 6. haihangchem.com [haihangchem.com]

- 7. This compound | 129808-00-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 8. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. researchgate.net [researchgate.net]

- 11. Crosslinked porous polyimides: structure, properties and applications - Polymer Chemistry (RSC Publishing) DOI:10.1039/D1PY00997D [pubs.rsc.org]

A Guide to the Spectroscopic Characterization of 4,4'-(Ethyne-1,2-diyl)diphthalic Anhydride

This technical guide provides an in-depth analysis of the spectral data for 4,4'-(Ethyne-1,2-diyl)diphthalic Anhydride, a key monomer in the synthesis of high-performance polyimides. As a crucial quality control and research tool, understanding the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data is paramount for researchers, scientists, and professionals in drug development and materials science. This document offers a comprehensive overview of the expected spectral characteristics and the methodologies for their acquisition and interpretation.

Introduction

This compound is an aromatic dianhydride monomer utilized in the production of advanced polymers with exceptional thermal stability and mechanical properties.[1] The structural integrity of this monomer is critical to the performance of the resulting polymers. Spectroscopic techniques provide a definitive fingerprint of the molecule, confirming its identity, purity, and structural features. This guide will delve into the expected outcomes of NMR, IR, and Mass Spec analyses of this compound.

Molecular Structure

The structure of this compound, with the molecular formula C₁₈H₆O₆ and a molecular weight of 318.24 g/mol , is characterized by two phthalic anhydride moieties linked by an ethyne bridge.[1] This symmetrical structure dictates the simplicity of its expected NMR spectra.

Caption: Molecular Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are essential for structural verification.

¹H NMR Spectroscopy

Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.2-8.4 | d | 2H | Ha |

| ~8.0-8.2 | dd | 2H | Hb |

| ~7.8-8.0 | d | 2H | Hc |

Interpretation:

Due to the molecule's symmetry, only three distinct signals are expected for the six aromatic protons.

-

Ha: The proton ortho to the anhydride ring fusion is expected to be the most deshielded due to the anisotropic effect of the carbonyl groups.

-

Hb: The proton with two ortho neighbors will appear as a doublet of doublets.

-

Hc: The proton ortho to the ethyne linkage will be the most shielded of the aromatic protons.

The exact chemical shifts can be influenced by the choice of solvent.[2]

¹³C NMR Spectroscopy

Expected ¹³C NMR Data (125 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

| ~160 | Carbonyl Carbons (C=O) |

| ~135-140 | Quaternary Aromatic Carbons |

| ~125-135 | Protonated Aromatic Carbons (CH) |

| ~90 | Ethynyl Carbons (C≡C) |

Interpretation:

The ¹³C NMR spectrum is expected to show a limited number of signals due to the molecule's symmetry.[3]

-

Carbonyl Carbons: The anhydride carbonyl carbons are expected to resonate at a characteristic downfield shift of around 160 ppm.

-

Aromatic Carbons: The aromatic region will display signals for both protonated and quaternary carbons.

-

Ethynyl Carbons: The carbons of the alkyne bridge are expected to appear around 90 ppm, a characteristic region for sp-hybridized carbons.[4]

Experimental Protocol: NMR Spectroscopy

Rationale:

A high-field NMR spectrometer (e.g., 500 MHz) is recommended to achieve optimal resolution of the aromatic proton signals. Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable solvent due to its ability to dissolve a wide range of organic compounds, including aromatic anhydrides.[5][6]

Procedure:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of DMSO-d₆ in a standard 5 mm NMR tube.

-

Instrument Setup: Tune and shim the spectrometer to the DMSO-d₆ lock signal.

-

¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence to obtain singlets for each unique carbon.

Caption: A streamlined workflow for NMR analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule.

Expected FTIR Data (ATR)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~1850 | Strong | Anhydride C=O Asymmetric Stretch |

| ~1770 | Strong | Anhydride C=O Symmetric Stretch |

| ~2200 | Weak | C≡C Stretch |

| ~1600, ~1480 | Medium | Aromatic C=C Stretches |

| ~1250 | Strong | C-O-C Stretch |

Interpretation:

-

Anhydride Carbonyls: The most prominent features in the IR spectrum will be the two strong absorption bands characteristic of the cyclic anhydride group, corresponding to the symmetric and asymmetric stretching vibrations of the carbonyls.

-

Alkyne Stretch: A weak but sharp absorption around 2200 cm⁻¹ is indicative of the carbon-carbon triple bond. The weakness of this peak is due to the symmetrical substitution of the alkyne, resulting in a small change in the dipole moment during vibration.

-

Aromatic Rings: Absorptions in the 1600-1480 cm⁻¹ region confirm the presence of the aromatic rings.

-

C-O-C Stretch: A strong band around 1250 cm⁻¹ is characteristic of the C-O-C stretching vibration within the anhydride ring.

Experimental Protocol: ATR-FTIR Spectroscopy

Rationale:

Attenuated Total Reflectance (ATR) is the preferred method for solid samples as it requires minimal sample preparation and provides high-quality spectra.

Procedure:

-

Instrument Background: Record a background spectrum of the clean ATR crystal.

-

Sample Application: Place a small amount of the powdered this compound sample onto the ATR crystal.

-

Apply Pressure: Use the pressure clamp to ensure good contact between the sample and the crystal.

-

Data Collection: Collect the sample spectrum.

-

Data Processing: The collected spectrum is automatically ratioed against the background spectrum to produce the final absorbance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, further confirming its structure.

Expected Mass Spectrum Data

| m/z | Interpretation |

| 318 | [M]⁺, Molecular Ion |

| 274 | [M - CO₂]⁺ |

| 246 | [M - CO₂ - CO]⁺ |

| 198 | [M - 2CO₂ - 2CO]⁺ |

Interpretation:

Aromatic compounds typically show a prominent molecular ion peak due to the stability of the aromatic system. The fragmentation of phthalic anhydride derivatives often involves the loss of CO₂ and CO molecules.[7]

Proposed Fragmentation Pathway:

Caption: Proposed mass spectrometry fragmentation pathway.

Experimental Protocol: Mass Spectrometry

Rationale:

For a non-volatile solid like this compound, a soft ionization technique such as Matrix-Assisted Laser Desorption/Ionization (MALDI) or Electrospray Ionization (ESI) is suitable.[8] ESI is often preferred for smaller molecules.

Procedure (ESI-MS):

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent such as acetonitrile or a mixture of acetonitrile and water.[9]

-

Infusion: Infuse the sample solution into the ESI source at a constant flow rate.

-

Ionization: Apply a high voltage to the ESI needle to generate charged droplets, which then evaporate to produce gas-phase ions.

-

Mass Analysis: The ions are guided into the mass analyzer (e.g., a time-of-flight or quadrupole analyzer) where they are separated based on their mass-to-charge ratio.

-

Detection: The separated ions are detected, and a mass spectrum is generated.

Conclusion

The spectroscopic techniques of NMR, IR, and Mass Spectrometry provide a comprehensive and definitive characterization of this compound. The expected spectral data, based on the known structure and comparison with analogous compounds, offer a clear fingerprint for this important monomer. Adherence to the outlined experimental protocols will ensure the acquisition of high-quality, reliable data for research, development, and quality control purposes.

References

-

Zibo Anquan Chemical Co., Ltd. (2023). What is phthalic anhydride h nmr analysis? Retrieved from [Link]

- Pretsch, E., Bühlmann, P., & Affolter, C. (2000).

-

MDPI. (n.d.). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]

-

NIST. (n.d.). Phthalic anhydride. NIST WebBook. Retrieved from [Link]

-

ResearchGate. (n.d.). a 1 H-NMR and b 13 C-NMR spectra of 4,4'diamino-4″-benzyloxy triphenylamine (3). Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

Waters. (n.d.). MASS SPECTROMETRY FOR POLYMERS. Retrieved from [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]

-

ACS Publications. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Retrieved from [Link]

-

GCRIS. (n.d.). Mass Spectroscopy in Polymer Research. Retrieved from [Link]

-

Modgraph. (2004). 1H chemical shifts in NMR. Part 21-Prediction of the 1H chemical shifts of molecules containing the ester group: a modelling and. Retrieved from [Link]

-

Chemistry LibreTexts. (2019). 13.11: Chemical Shifts and Interpreting ¹³C NMR Spectra. Retrieved from [Link]

-

MDPI. (2019). Preparation and Characterization of Transparent Polyimide–Silica Composite Films Using Polyimide with Carboxylic Acid Groups. Retrieved from [Link]

-

YouTube. (2023). Mass Fragmentation of Aromatic Compounds and Phenols/ Mass spectrometry. Retrieved from [Link]

-

Canadian Science Publishing. (n.d.). Studies of the solvent effect on the chemical shifts in n.m.r. spectroscopy. II. Solutions of succinic anhydride, maleic anhydride, and the N-substituted imides. Retrieved from [Link]

-

PubMed. (n.d.). Separation and identification of the phthalic anhydride derivatives of Liqusticum Chuanxiong Hort by GC-MS, TLC, HPLC-DAD, and HPLC-MS. Retrieved from [Link]

-

UVIC. (2021). Polymer Chemistry. Retrieved from [Link]

-

Master Organic Chemistry. (2022). 13-C NMR - How Many Signals. Retrieved from [Link]

- Metin Balci. (n.d.). Basic 1H- and 13C-NMR Spectroscopy.

-

ResearchGate. (2025). Studies of the solvent effect on the chemical shifts in n.m.r. spectroscopy. II. Solutions of succinic anhydride, maleic anhydride, and the N-substituted imides. Retrieved from [Link]

-

HMDB. (n.d.). 1H NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0256501). Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supplementary Information for Lewis Pairs for Ring-Opening Alternating Copolymerization of Cyclic Anhydrides and Epoxides. Retrieved from [Link]

-

NIST. (n.d.). Phthalic anhydride. NIST WebBook. Retrieved from [Link]

-

ACS Publications. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. Retrieved from [Link]

-

eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]

-

ResearchGate. (2025). Multisample Preparation Methods for the Solvent-free MALDI-MS Analysis of Synthetic Polymers | Request PDF. Retrieved from [Link]

-

YouTube. (2022). How to Interpret Chemical Shift in the Carbon-13 NMR. Retrieved from [Link]

-

Chemical Papers. (n.d.). Analysis of nuclear magnetic resonance spectra of phthalic acid and its diesters. Retrieved from [Link]

-

Compound Interest. (2015). A GUIDE TO 13C NMR CHEMICAL SHIFT VALUES. Retrieved from [Link]

-

JoVE. (2024). Video: Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation. Retrieved from [Link]

-

Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]

-

PubMed. (2010). 1H and 13C NMR spectra, structure and physicochemical features of phenyl acridine-9-carboxylates and 10-methyl-9-(phenoxycarbonyl)acridinium trifluoromethanesulphonates--alkyl substituted in the phenyl fragment. Retrieved from [Link]

Sources

- 1. This compound | 129808-00-0 [chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Diphenylacetylene(501-65-5) 13C NMR [m.chemicalbook.com]

- 5. What is phthalic anhydride h nmr analysis? - News - Zibo Anquan Chemical Chemical Co., - Anquan Chemical [zbaqchem.com]

- 6. mdpi.com [mdpi.com]

- 7. Phthalic anhydride [webbook.nist.gov]

- 8. lcms.cz [lcms.cz]

- 9. gcris.iyte.edu.tr [gcris.iyte.edu.tr]

An In-Depth Technical Guide to 4,4'-(Ethyne-1,2-diyl)diphthalic Anhydride: A Keystone Monomer for High-Performance Polymers

This guide provides a comprehensive technical overview of 4,4'-(Ethyne-1,2-diyl)diphthalic Anhydride, a pivotal monomer in the synthesis of advanced polyimides and other high-performance materials. Intended for researchers, scientists, and professionals in drug development and materials science, this document delves into the monomer's synthesis, characterization, and application, with a focus on the scientific principles that underpin its utility.

Introduction: The Significance of a Rigid, Linear Monomer

This compound, also known by its IUPAC name 5,5'-(Ethyne-1,2-diyl)bis(isobenzofuran-1,3-dione), is a tetracarboxylic dianhydride that has garnered significant attention in the field of polymer chemistry.[1][2] Its rigid, linear structure, conferred by the central ethyne linkage, is instrumental in imparting exceptional thermal stability and mechanical strength to the polymers derived from it.[2] This guide will explore the synthesis of this monomer, its detailed characterization, and its role in the creation of next-generation materials.

Physicochemical Properties and Identification

A thorough understanding of the fundamental properties of this compound is essential for its effective application. These properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₈H₆O₆ | [1] |

| Molecular Weight | 318.24 g/mol | [3] |

| CAS Number | 129808-00-0 | [1] |

| Appearance | White to yellow-orange powder or crystalline solid | [2] |

| Melting Point | >350 °C (decomposes) | [3] |

| IUPAC Name | 5,5'-(Ethyne-1,2-diyl)bis(isobenzofuran-1,3-dione) | [1] |

| Synonyms | 4,4'-(1,2-Ethynediyl)bis(phthalic anhydride), Ethynylene-bis(phthalic anhydride) | [1][2] |

Synthesis of this compound: A Mechanistic Approach

The contemporary and most efficient synthesis of this compound is achieved through a palladium-catalyzed cross-coupling reaction, specifically a modification of the Sonogashira coupling.[2] This method offers high yields and purity, superseding older, more hazardous methods that utilized mercury-based catalysts.[2]

The core of this synthetic strategy involves the coupling of a halogenated phthalic anhydride derivative, typically 4-bromophthalic anhydride or 4-iodophthalic anhydride, with a source of acetylene. The choice of a palladium catalyst in conjunction with a copper(I) co-catalyst is crucial for the efficiency of the C-C bond formation.[2][4][5]

The Catalytic Cycle: A Self-Validating System

The synthesis is a testament to the power of transition metal catalysis. The reaction proceeds through a synergistic interplay between a palladium cycle and a copper cycle.

Experimental Protocol: A Step-by-Step Guide

The following protocol is a representative procedure for the synthesis of this compound.

Materials:

-

4-Bromophthalic anhydride

-

Trimethylsilylacetylene (TMSA)

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Copper(I) iodide (CuI)

-

Triethylamine (TEA)

-

Toluene, anhydrous

-

Methanol

-

Potassium carbonate (K₂CO₃)

-

Hydrochloric acid (HCl)

Procedure:

-

Reaction Setup: A three-necked round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a nitrogen inlet is charged with 4-bromophthalic anhydride, palladium(II) acetate, triphenylphosphine, and copper(I) iodide in anhydrous toluene.

-

Degassing: The mixture is degassed by bubbling nitrogen through the solution for 20-30 minutes.

-

Addition of Reagents: Triethylamine and trimethylsilylacetylene are added to the reaction mixture under a nitrogen atmosphere.

-

Reaction: The mixture is heated to reflux and stirred for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Deprotection: After the coupling reaction is complete, the reaction mixture is cooled to room temperature. A solution of potassium carbonate in methanol is added, and the mixture is stirred for 2-4 hours to effect the desilylation.

-

Workup: The solvent is removed under reduced pressure. The residue is dissolved in water and acidified with hydrochloric acid to precipitate the crude product.

-

Purification: The crude product is collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization from a suitable solvent such as acetic anhydride or by sublimation.

Comprehensive Characterization

The identity and purity of the synthesized this compound must be confirmed through a combination of spectroscopic and analytical techniques.

Spectroscopic Analysis

| Technique | Key Observations and Interpretations |

| FT-IR (ATR) | Characteristic strong carbonyl (C=O) stretching vibrations of the anhydride group are observed at approximately 1850 cm⁻¹ and 1770 cm⁻¹. The C≡C stretching vibration of the ethyne linkage appears as a weak band around 2150 cm⁻¹. |

| ¹H NMR | Due to the symmetry of the molecule, the proton NMR spectrum is relatively simple. The aromatic protons on the phthalic anhydride rings will appear in the aromatic region (typically δ 7.5-8.5 ppm). The exact chemical shifts and coupling patterns will depend on the solvent used. |

| ¹³C NMR | The carbon NMR spectrum provides key structural information. The carbonyl carbons of the anhydride will resonate at around δ 160-165 ppm. The ethynyl carbons (C≡C) will appear in the range of δ 80-95 ppm. The aromatic carbons will show a series of signals in the δ 120-140 ppm region. |

| Mass Spectrometry | The mass spectrum will show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z = 318.24). |

Applications in High-Performance Polyimides

The primary application of this compound is as a monomer in the synthesis of polyimides.[2] Polyimides are a class of polymers known for their exceptional thermal and chemical stability, as well as their excellent mechanical and electrical properties.[6][7]

The synthesis of polyimides from this dianhydride typically follows a two-step process:

-

Poly(amic acid) Formation: The dianhydride is reacted with an aromatic diamine in a polar aprotic solvent, such as N,N-dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP), at room temperature to form a soluble poly(amic acid) precursor.

-

Imidization: The poly(amic acid) is then converted to the final polyimide through thermal or chemical cyclodehydration.

The rigid and linear nature of this compound imparts a high degree of order and strong intermolecular interactions in the resulting polyimide chains. This leads to polymers with:

-

High Glass Transition Temperatures (Tg): Often exceeding 400 °C, making them suitable for high-temperature applications.[2]

-

Excellent Thermal Stability: They exhibit low weight loss at elevated temperatures.

-

Superior Mechanical Properties: These polyimides typically have high tensile strength and modulus.[2]

A comparison of the properties of polyimides derived from this compound with those from other common dianhydrides highlights its advantages in achieving superior thermal performance.

| Polyimide Property | Value for Polyimide from this compound | Typical Values for other Aromatic Polyimides | Source |

| Glass Transition Temp. (Tg) | > 400 °C | 250 - 400 °C | [2] |

| Tensile Strength | ~132 MPa | 100 - 200 MPa | [2] |

| Coefficient of Thermal Expansion (CTE) | Low (e.g., ~5.8 ppm/K) | Varies widely | [2] |

These properties make these polyimides ideal for demanding applications in the aerospace and electronics industries, such as in flexible printed circuit boards, high-temperature insulators, and gas separation membranes.[2]

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated laboratory. It is classified with the following GHS hazard statements:

-

H315: Causes skin irritation.[1]

-

H319: Causes serious eye irritation.[1]

-

H335: May cause respiratory irritation.[1]

Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn when handling this chemical.

Conclusion

This compound is a key building block in the development of high-performance polymers. Its synthesis via palladium-catalyzed coupling reactions is a robust and efficient process. The unique rigid and linear structure of this monomer translates into exceptional thermal and mechanical properties in the resulting polyimides, making them suitable for a wide range of advanced applications. This guide has provided a comprehensive overview of the synthesis, characterization, and application of this important compound, offering a valuable resource for scientists and engineers working at the forefront of materials science.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

- Ghosh, M. K., & Mittal, K. L. (Eds.). (1996).

- Wilson, D., Stenzenberger, H. D., & Hergenrother, P. M. (Eds.). (1990). Polyimides. Springer.

- Sonogashira, K. (2002). Development of Pd–Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46-49.

- Chinchilla, R., & Nájera, C. (2007). The Sonogashira reaction: a booming methodology in synthetic organic chemistry. Chemical reviews, 107(3), 874-922.

- Li, J. J. (2009). Name reactions: A collection of detailed reaction mechanisms. Springer Science & Business Media.

-

Organic Syntheses. An Annual Publication of Satisfactory Methods for the Preparation of Organic Chemicals. [Link]

-

European Chemicals Agency (ECHA). Substance Information for this compound. [Link]

- Hergenrother, P. M. (1998). Acetylene-terminated imide oligomers and polymers therefrom. In High Performance Polymers (pp. 1-43). Springer, Berlin, Heidelberg.

-

Chemistry LibreTexts. Sonogashira Coupling. [Link]

-

Organic Chemistry Portal. Sonogashira Coupling. [Link]

Sources

- 1. This compound | C18H6O6 | CID 58986478 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 129808-00-0 | Benchchem [benchchem.com]

- 3. This compound | 129808-00-0 [chemicalbook.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Sonogashira Coupling [organic-chemistry.org]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

An In-depth Technical Guide to 5,5'-(Ethyne-1,2-diyl)bis(isobenzofuran-1,3-dione) (CAS 129808-00-0) for Advanced Material Synthesis

Authored by a Senior Application Scientist

This technical guide provides a comprehensive overview of the chemical compound with CAS number 129808-00-0, a critical monomer in the field of high-performance polymers. Intended for researchers, scientists, and professionals in drug development and material science, this document delves into its nomenclature, synthesis, polymerization, and the properties of the resulting polyimides, underpinned by field-proven insights and methodologies.

Nomenclature and Physicochemical Properties

The compound identified by CAS number 129808-00-0 is a tetracarboxylic dianhydride monomer. While it is widely known by several names, the preferred IUPAC (International Union of Pure and Applied Chemistry) name is 5,5'-(Ethyne-1,2-diyl)bis(isobenzofuran-1,3-dione) [1][2][3][4]. Another systematic IUPAC name found in literature is 5-[2-(1,3-dioxo-2-benzofuran-5-yl)ethynyl]-2-benzofuran-1,3-dione[5].

A common and frequently used synonym for this compound is 4,4'-(Ethyne-1,2-diyl)diphthalic Anhydride [5]. Other alternative names include 4,4'-(1,2-Ethynediyl)bis(phthalic anhydride) and Ethynylene-bis(phthalic anhydride)[1].

The fundamental physicochemical properties of this monomer are summarized in the table below:

| Property | Value | Source(s) |

| CAS Number | 129808-00-0 | [5] |

| Molecular Formula | C₁₈H₆O₆ | [1][5] |

| Molecular Weight | 318.24 g/mol | [1][2] |

| Appearance | White to yellow-orange powder or crystalline solid | [1] |

| Melting Point | 350 °C (decomposes) | [1][6] |

| Purity | Typically >98% (by HPLC) | [1] |

Synthesis of 5,5'-(Ethyne-1,2-diyl)bis(isobenzofuran-1,3-dione): A Modern Approach

The synthesis of 5,5'-(Ethyne-1,2-diyl)bis(isobenzofuran-1,3-dione) has evolved from early methods involving mercury-catalyzed oxidations to safer and more efficient processes[1]. A pivotal advancement has been the development of a palladium-mediated coupling process, which offers high yields and is suitable for industrial-scale production[1].

The primary synthetic route involves the coupling of halogenated isobenzofuran-1,3-dione derivatives with ethyne (acetylene)[1]. The following is a representative experimental protocol based on this modern approach.

Experimental Protocol: Palladium-Catalyzed Synthesis

Materials:

-

5-haloisobenzofuran-1,3-dione (e.g., 5-bromoisobenzofuran-1,3-dione)

-

Ethyne (acetylene gas)

-

Palladium-phosphine complex catalyst (e.g., Pd(PPh₃)₄)

-

Copper(I) salt co-catalyst (e.g., CuI)

-

Aprotic, non-nucleophilic base (e.g., triethylamine, DABCO, DBN, or DBU)

-

Anhydrous solvent (e.g., chlorobenzene, chloroform, nitriles, amides, or sulphoxides)

-

Inert gas (e.g., Argon or Nitrogen)

Procedure:

-

Reaction Setup: In a dried three-neck flask equipped with a magnetic stirrer, a condenser, and a gas inlet, add the 5-haloisobenzofuran-1,3-dione, palladium catalyst, copper(I) salt, and the base.

-

Inert Atmosphere: Purge the flask with an inert gas for 15-20 minutes to remove any oxygen.

-

Solvent Addition: Add the anhydrous solvent to the flask via a syringe.

-

Ethyne Introduction: Bubble ethyne gas through the reaction mixture with continuous stirring. In some cases, a slight overpressure of ethyne may be applied.

-

Reaction Conditions: Heat the reaction mixture to a temperature between 50 to 150 °C, with an optimal range often being 60 to 100 °C, and maintain for a specified duration (typically several hours) until the reaction is complete (monitored by TLC or HPLC)[1].

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature.

-

Filter the mixture to remove any precipitated salts.

-

Concentrate the filtrate under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent or by sublimation to yield the high-purity 5,5'-(Ethyne-1,2-diyl)bis(isobenzofuran-1,3-dione).

-

Synthesis Workflow Diagram

Caption: Workflow for the palladium-catalyzed synthesis of the target monomer.

Polymerization to High-Performance Polyimides

5,5'-(Ethyne-1,2-diyl)bis(isobenzofuran-1,3-dione) serves as a key monomer in the synthesis of polyimides, a class of polymers renowned for their exceptional thermal stability, mechanical strength, and chemical resistance[1][7][8]. The polymerization proceeds via a polycondensation reaction with a suitable diamine[1].

The most widely practiced method for polyimide synthesis is a two-step process involving the formation of a soluble poly(amic acid) precursor, followed by cyclization to the final polyimide[9].

Mechanism of Polymerization

The polymerization is initiated by the nucleophilic attack of the amino groups of the diamine on the carbonyl carbons of the dianhydride. This opens the anhydride rings to form a poly(amic acid). Subsequent thermal or chemical imidization leads to the formation of the polyimide, with the elimination of water.

Experimental Protocol: Two-Step Polyimide Synthesis

Materials:

-

5,5'-(Ethyne-1,2-diyl)bis(isobenzofuran-1,3-dione) (dianhydride)

-

Aromatic diamine (e.g., 4,4'-oxydianiline, p-phenylenediamine)

-

Dipolar aprotic solvent (e.g., N,N-dimethylacetamide (DMAc) or N-methylpyrrolidinone (NMP))

-

Dehydrating agent (for chemical imidization, e.g., acetic anhydride)

-

Base catalyst (for chemical imidization, e.g., pyridine or triethylamine)

-

Inert gas (e.g., Argon or Nitrogen)

Procedure:

Step 1: Poly(amic acid) Synthesis

-

In a dry flask under an inert atmosphere, dissolve the aromatic diamine in the anhydrous aprotic solvent.

-

Gradually add a stoichiometric amount of the dianhydride to the stirred diamine solution at ambient temperature.

-

Continue stirring for several hours to form a viscous poly(amic acid) solution.

Step 2: Imidization

-

Thermal Imidization:

-

Cast the poly(amic acid) solution onto a glass substrate to form a film.

-

Heat the film in a stepwise manner, for example, at 100 °C, 200 °C, and finally at 300-350 °C for 1 hour at each temperature, to effect cyclization and remove the solvent and water.

-

-

Chemical Imidization:

-

To the poly(amic acid) solution, add the dehydrating agent (e.g., acetic anhydride) and a base catalyst (e.g., pyridine).

-

Stir the mixture at a slightly elevated temperature (e.g., 50-70 °C) for several hours.

-

Precipitate the resulting polyimide by pouring the solution into a non-solvent like methanol or ethanol.

-

Collect the polymer by filtration, wash thoroughly, and dry under vacuum.

-

Polymerization and Imidization Workflow Diagram

Caption: Two-step workflow for the synthesis of polyimides from the monomer.

Properties of Derived Polyimides

Polyimides synthesized from 5,5'-(Ethyne-1,2-diyl)bis(isobenzofuran-1,3-dione) exhibit a range of exceptional properties that make them suitable for demanding applications. The rigid, linear structure imparted by the ethynylene bridge contributes to their high thermal stability and mechanical strength.

| Property | Typical Value Range | Significance | Source(s) |

| Glass Transition Temperature (Tg) | > 400 °C | High thermal stability, suitable for high-temperature applications. | [1] |

| Tensile Strength | ~132 MPa | Excellent mechanical integrity and durability. | [1] |

| Coefficient of Thermal Expansion (CTE) | Low (e.g., 5.8 ppm/K) | Dimensional stability over a wide temperature range, crucial for electronics. | [1] |

| Dielectric Constant | Low | Good electrical insulation properties. | [10] |

| Solubility | Generally insoluble in common organic solvents | High chemical resistance, though can pose processing challenges. | [7][8][11] |

Applications in Advanced Technologies

The outstanding properties of polyimides derived from this monomer have led to their use in various high-technology sectors:

-

Aerospace: As matrices for lightweight composites and as thermal insulation for spacecraft and aircraft due to their high thermal stability[1].

-

Electronics: In the production of flexible printed circuits, insulation for wiring and cables, and as dielectric layers in integrated circuits due to their excellent electrical insulation and low CTE[1][6].

-

Medical Devices: For biocompatible materials in applications such as flexible cables and medical catheters[1][6].

-

Gas Separation Membranes: The rigid polymer structure can be tailored to create materials with specific gas permeability for industrial gas separation[1].

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 5,5'-(Ethyne-1,2-diyl)bis(isobenzofuran-1,3-dione) is associated with the following hazards:

-

H315: Causes skin irritation[5].

-

H319: Causes serious eye irritation[5].

-

H335: May cause respiratory irritation[5].

Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

References

Sources

- 1. This compound | 129808-00-0 | Benchchem [benchchem.com]

- 2. 129808-00-0|5,5'-(Ethyne-1,2-diyl)bis(isobenzofuran-1,3-dione)|BLD Pharm [bldpharm.com]

- 3. echemi.com [echemi.com]

- 4. This compound | 129808-00-0 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 5. This compound | C18H6O6 | CID 58986478 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | 129808-00-0 [chemicalbook.com]

- 7. BiblioMed.org - Fulltext article Viewer [bibliomed.org]

- 8. revroum.lew.ro [revroum.lew.ro]

- 9. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]

- 10. New (Co)poly(hydroxyimide)s Based on 4,4′-Oxydiphthalic Anhydride—Effect of Composition on Properties, Including Gas Transport Ability | MDPI [mdpi.com]

- 11. scispace.com [scispace.com]

The Advent of High-Performance Polymers: A Technical Guide to the Discovery and History of Ethynyl-Bridged Dianhydrides

Abstract

This in-depth technical guide charts the discovery and historical development of ethynyl-bridged dianhydrides, a pivotal class of monomers in the synthesis of high-performance polyimides. It provides a comprehensive overview for researchers, scientists, and drug development professionals, detailing the synthetic evolution, chemical properties, and polymerization of these compounds. The narrative emphasizes the causality behind experimental choices, offering field-proven insights into the synthesis and characterization of these materials. Detailed experimental protocols, comparative data tables, and diagrams of synthetic and polymerization pathways are included to provide a thorough understanding of this specialized area of polymer chemistry.

Introduction: The Quest for Thermally Stable Polymers

The relentless pursuit of materials with superior thermal and mechanical properties has been a driving force in polymer chemistry. Aromatic polyimides, in particular, have emerged as a class of high-performance plastics renowned for their exceptional heat resistance, chemical inertness, and robust mechanical strength.[1][2] The fundamental building blocks of these polymers are aromatic dianhydrides and diamines. The structure of these monomers dictates the ultimate properties of the resulting polyimide.[3]

Early advancements in polyimide chemistry, pioneered by companies like DuPont in the mid-20th century, led to the development of materials like Kapton®, synthesized from pyromellitic dianhydride and 4,4'-oxydianiline.[2] While these initial polyimides exhibited remarkable thermal stability, their rigid structures often resulted in poor solubility and processability, limiting their applications. This challenge spurred a new wave of research focused on modifying the monomer architecture to enhance processability without compromising thermal performance. One of the most successful strategies has been the introduction of flexible or reactive bridging groups into the dianhydride or diamine backbone.

This guide focuses on a specific and significant innovation in this field: the development of ethynyl-bridged dianhydrides . The incorporation of the ethynyl (acetylene) linkage (–C≡C–) into the dianhydride monomer backbone presented a paradigm shift, offering a unique combination of linear rigidity and the potential for thermal crosslinking, leading to thermosetting polyimides with exceptional performance at elevated temperatures.

The Genesis of Ethynyl-Bridged Dianhydrides: A Historical Perspective

The concept of incorporating ethynyl groups into polyimide structures initially focused on their use as end-caps for oligomers. This approach, developed in the 1970s and 1980s, allowed for the thermal curing of the polyimide chains via addition reactions of the terminal acetylene groups, avoiding the release of volatile byproducts.[4] This innovation led to the development of a new class of thermosetting polyimides with improved processability and high-temperature performance.

The logical progression from ethynyl-terminated polyimides was the incorporation of the ethynyl moiety directly into the polymer backbone. The introduction of an ethynyl bridge within the dianhydride monomer itself was a significant leap forward. A key milestone in this area is the development of 1,2-acetylene-4,4′-di(phthalic anhydride) . A 1991 patent describes the synthesis of this dianhydride and its subsequent polymerization with aromatic diamines to produce polyimides with high glass transition temperatures and excellent solvent resistance, making them suitable for demanding applications such as components for combustion engines.[5]

The synthesis of these monomers often leverages the power of palladium-catalyzed cross-coupling reactions, most notably the Sonogashira coupling .[6][7] This reaction provides an efficient method for forming carbon-carbon bonds between aryl halides and terminal alkynes, a critical step in constructing the ethynyl-bridged aromatic dianhydride structure.[7][8]

Synthesis of Ethynyl-Bridged Dianhydrides: A Methodological Deep Dive

The synthesis of ethynyl-bridged dianhydrides typically involves a multi-step process. A general and effective approach is the Sonogashira coupling of a halogenated phthalic acid derivative with an alkyne, followed by dehydration to form the anhydride.

Key Synthetic Strategy: The Sonogashira Coupling

The Sonogashira coupling is a versatile and powerful tool for the synthesis of ethynyl-bridged aromatic compounds.[6] The reaction typically involves a palladium catalyst, a copper(I) co-catalyst, and an amine base to couple a terminal alkyne with an aryl or vinyl halide.[7]

A representative synthetic pathway for an ethynyl-bridged dianhydride precursor, 4-phenylacetylene phthalic acid, is detailed in a 2009 patent. This method utilizes 4-bromophthalic acid and phenylacetylene as starting materials.[2]

Experimental Protocol: Synthesis of a Model Ethynyl-Bridged Dianhydride Precursor

The following protocol is adapted from the synthesis of 4-phenylacetylene phthalic acid, illustrating the core principles of the Sonogashira coupling in this context.[2]

Step 1: Sonogashira Coupling

-

To a reaction vessel under an argon atmosphere, add 4-bromophthalic acid, a palladium catalyst (e.g., dichlorobis(triphenylphosphine)palladium(II)), a copper(I) co-catalyst (e.g., cuprous iodide), and a suitable aprotic solvent (e.g., tetrahydrofuran, N,N-dimethylformamide).

-

Add an organic base (e.g., triethylamine, pyridine) to the mixture.

-

Introduce phenylacetylene to the reaction mixture.

-

Heat the reaction to a temperature between 70-85°C and maintain for 12-16 hours.

-

After the reaction is complete, cool the mixture and separate the by-product organic salts and low-boiling point solvents to obtain 4-phenylacetylene phthalic acid.

Step 2: Dehydration to the Anhydride

-

Treat the synthesized 4-phenylacetylene phthalic acid with a dehydrating agent, such as acetic anhydride.

-

Heat the mixture to facilitate the cyclodehydration reaction.

-

Upon cooling, the 4-phenylacetylene phthalic anhydride will crystallize from the solution and can be collected by filtration.

This two-step process provides a robust method for synthesizing the anhydride precursor, which can then be further modified or directly used in polymerization reactions.

Chemical Structure and Properties of Ethynyl-Bridged Dianhydrides

The defining feature of these monomers is the linear and rigid ethynyl bridge. This structural element imparts several key properties:

-

Linearity and Rigidity: The sp-hybridized carbon atoms of the acetylene group create a linear and rigid connection between the two phthalic anhydride moieties. This rigidity is transferred to the resulting polyimide backbone, contributing to high glass transition temperatures (Tg) and excellent dimensional stability.

-

Enhanced Electronic Communication: The π-system of the ethynyl bridge can facilitate electronic communication between the aromatic rings, which can influence the optical and electronic properties of the resulting polymers.

-

Reactive Site for Crosslinking: The triple bond of the ethynyl group serves as a reactive site for thermal or radiation-induced crosslinking. This allows for the curing of the polyimide, transforming it from a thermoplastic to a thermoset material with enhanced solvent resistance and thermo-oxidative stability.[4]

Table 1: Properties of Representative Ethynyl-Bridged Dianhydride Precursors

| Compound Name | Structure | Melting Point (°C) | Solubility | Reference |

| 4-Phenylacetylene Phthalic Anhydride | C₁₆H₈O₃ | 149-151 | Soluble in aprotic polar solvents | [2] |

| 1,2-Acetylene-4,4′-di(phthalic anhydride) | C₁₈H₆O₆ | Not specified in abstract | Soluble in aprotic polar solvents | [5] |

Polymerization and Curing: From Monomer to High-Performance Thermoset

Ethynyl-bridged dianhydrides are polymerized with aromatic diamines via a conventional two-step polycondensation reaction to form polyimides.

Polymerization Workflow

Step 1: Poly(amic acid) Formation

-

The ethynyl-bridged dianhydride is reacted with a stoichiometric amount of an aromatic diamine in a polar aprotic solvent, such as N-methyl-2-pyrrolidone (NMP) or N,N-dimethylacetamide (DMAc), at ambient temperature.

-

This reaction leads to the formation of a soluble poly(amic acid) precursor solution.

Step 2: Imidization

-

The poly(amic acid) solution is then converted to the corresponding polyimide through either thermal or chemical imidization.

-

Thermal Imidization: The poly(amic acid) solution is cast into a film and heated at elevated temperatures (typically >200°C) to induce cyclodehydration and form the imide ring.

-

Chemical Imidization: This process involves treating the poly(amic acid) solution with a mixture of a dehydrating agent (e.g., acetic anhydride) and a catalyst (e.g., pyridine or triethylamine) at lower temperatures.[3]

Thermal Crosslinking: The Key to Superior Performance

The defining characteristic of polyimides derived from ethynyl-bridged dianhydrides is their ability to undergo thermal crosslinking. Upon heating to temperatures typically above 250°C, the ethynyl groups in the polymer backbone react with each other in a complex series of addition reactions. This curing process forms a highly crosslinked, three-dimensional network structure.[9]

The crosslinking reaction proceeds without the evolution of volatile byproducts, which is a significant advantage in the fabrication of void-free composites and thick components. The resulting thermoset polyimide exhibits:

-

Enhanced Thermal Stability: The crosslinked network restricts polymer chain mobility, leading to significantly higher glass transition temperatures and improved dimensional stability at elevated temperatures.

-

Improved Solvent Resistance: The covalent crosslinks prevent the polymer chains from being dissolved by organic solvents.

-

Superior Mechanical Properties: The rigid, crosslinked network results in polymers with high modulus and strength.

Table 2: Properties of Polyimides Derived from Ethynyl-Bridged Dianhydrides

| Dianhydride Monomer | Diamine Monomer | Glass Transition Temp. (Tg) (°C) | Decomposition Temp. (TGA, 5% wt. loss) (°C) | Tensile Strength (MPa) | Elongation at Break (%) | Reference |

| 1,2-Acetylene-4,4′-di(phthalic anhydride) | Aromatic Diamines | High | > 450 | High | Not specified | [5] |

| Ethynyl-containing Dianhydride (general) | Various | > 350 | > 500 | 120-180 | Not specified | [10] |

Visualizing the Process: Diagrams and Workflows

Synthesis of an Ethynyl-Bridged Dianhydride

Caption: Synthetic pathway for an ethynyl-bridged dianhydride.

Polymerization and Curing Workflow

Sources

- 1. researchgate.net [researchgate.net]

- 2. zeusinc.com [zeusinc.com]

- 3. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Sonogashira Coupling [organic-chemistry.org]

- 9. Ultralight, highly flexible in situ thermally crosslinked polyimide aerogels with superior mechanical and thermal protection properties via nanofiber reinforcement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Methodological & Application

Application Notes & Protocols for Flexible Electronics Substrates Utilizing 4,4'-(Ethyne-1,2-diyl)diphthalic Anhydride

Introduction: The Imperative for Advanced Flexible Substrates

The evolution of electronics has trended towards devices that are not only powerful but also conformable, lightweight, and robust. This paradigm shift has fueled the rapid development of flexible electronics, with applications spanning from foldable displays and wearable sensors to implantable medical devices. At the heart of this technological revolution lies the substrate material, which must provide a unique combination of mechanical flexibility, thermal stability, and electrical insulation. Polyimides (PIs) have long been recognized as a premier class of polymers for these demanding applications, owing to their exceptional thermal and chemical resistance, and excellent mechanical properties.[1][2]

This application note details the use of a specialized monomer, 4,4'-(Ethyne-1,2-diyl)diphthalic Anhydride , in the synthesis of high-performance polyimide films tailored for flexible electronics substrates. The incorporation of the rigid and reactive ethyne (acetylene) linkage into the polyimide backbone imparts a unique set of properties, including exceptionally high thermal stability and the potential for thermal crosslinking, which can further enhance the material's performance characteristics.

The Monomer of Choice: this compound

This compound is a tetracarboxylic dianhydride monomer that serves as a critical building block for high-performance polyimides.[1] Its rigid, linear structure, centered around a conjugated ethyne bridge, is fundamental to the exceptional properties of the resulting polymers.

Chemical Structure:

Caption: Chemical structure of this compound.

The presence of the ethyne group is a key feature. Upon thermal treatment at elevated temperatures, this group can undergo crosslinking reactions, forming a robust, three-dimensional network within the polymer structure. This process enhances the thermal and mechanical stability of the final polyimide film without the evolution of volatile byproducts, which is a significant advantage in the fabrication of void-free electronic components.

Resulting Polyimide Properties: A Benchmark for Performance

The polymerization of this compound with a suitable aromatic diamine, such as 4,4'-oxydianiline (ODA), via a two-step polycondensation reaction, yields a polyimide with a superior combination of properties, making it an exemplary candidate for flexible electronics substrates.

| Property | Typical Value | Significance in Flexible Electronics |

| Glass Transition Temp. (Tg) | 416°C[1] | Ensures dimensional stability during high-temperature fabrication processes (e.g., soldering, annealing) and operation of the electronic device. |